Bienvenue dans la boutique en ligne BenchChem!

Siponimod-D11

Bioanalysis LC-MS/MS Internal Standard Selection

Siponimod-D11 is the gold-standard deuterated internal standard for accurate LC‑MS/MS quantitation of Siponimod in DMPK, TDM, and bioequivalence studies. The +11 Da mass shift eliminates isotopic cross‑talk, precisely correcting matrix effects and ionization variability—critical for regulatory ANDA submissions and CYP2C9/3A4 DDI assessments. Research use only; not for human therapeutic administration.

Molecular Formula C29H35F3N2O3
Molecular Weight 527.7 g/mol
Cat. No. B15558156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiponimod-D11
Molecular FormulaC29H35F3N2O3
Molecular Weight527.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+/i4D2,5D2,6D2,7D2,8D2,22D
InChIKeyKIHYPELVXPAIDH-VAHKVNBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siponimod-D11: Deuterated Internal Standard for Precise Siponimod Quantitation in Bioanalysis and Pharmacokinetic Research


Siponimod-D11 (BAF-312-d11, CAS 2104759-32-0) is a deuterium-labeled analog of Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator . The incorporation of 11 deuterium atoms at specific positions on the cyclohexyl ring increases the molecular weight by 11 Da (from 516.6 to 527.7 g/mol) while preserving the chemical and biological properties of the parent compound . This compound is specifically designed and manufactured to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Siponimod in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS) [1]. Siponimod-D11 is not intended for therapeutic use; its sole purpose is to correct for analytical variability in drug metabolism and pharmacokinetic (DMPK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments .

Why Siponimod-D11 Cannot Be Replaced by Unlabeled Siponimod or Other Analogs for Quantitative Bioanalysis


The scientific utility of Siponimod-D11 is not based on its pharmacological activity—which is effectively identical to unlabeled Siponimod—but on its unique ability to correct for matrix effects, ionization efficiency fluctuations, and sample preparation variability inherent to LC-MS/MS workflows [1]. Unlabeled Siponimod, or even a non-deuterated structural analog, cannot serve as an internal standard because it would co-elute with the analyte and be indistinguishable in the mass spectrometer, thus failing to provide independent compensation for analytical variation [2]. The specific deuteration pattern of Siponimod-D11 ensures a sufficient mass shift to avoid isotopic overlap while maintaining nearly identical chromatographic retention time and extraction recovery, a prerequisite for accurate quantification . Substitution with a non-isotopic internal standard or a less optimal labeled compound compromises assay accuracy, precision, and the robustness required for regulatory submissions [3].

Quantitative Differentiation of Siponimod-D11: Direct Comparative Data for Analytical Method Selection


Siponimod-D11 vs. Siponimod-D5: A 6-Da Greater Mass Shift Provides Superior Resolution from Naturally Occurring Isotopes

The 11-deuterium label of Siponimod-D11 provides a mass shift of +11 Da relative to unlabeled Siponimod, compared to a +5 Da shift for the alternative internal standard Siponimod-D5 . The larger mass shift of Siponimod-D11 significantly reduces the potential for isotopic crosstalk (cross-talk) between the analyte's M+ isotope cluster and the internal standard's monoisotopic peak, a common source of quantitative inaccuracy at low analyte concentrations .

Bioanalysis LC-MS/MS Internal Standard Selection

Siponimod-D11 vs. 13C-labeled Siponimod: Deuterated Internal Standard Minimizes Retention Time Shift for More Consistent Matrix Effect Compensation

While 13C-labeled internal standards are often preferred due to potential deuterium-hydrogen exchange, a well-designed deuterated standard like Siponimod-D11, with 11 deuteriums on a stable cyclohexyl ring, exhibits minimal in-source exchange and a negligible retention time shift (typically <0.1 min) compared to the analyte [1]. This near co-elution is essential for accurate correction of matrix-induced ion suppression or enhancement [2]. A significant retention time shift, more common with highly deuterated compounds, can lead to different matrix effects for analyte and internal standard, undermining the primary purpose of the internal standard.

Method Validation LC-MS/MS Matrix Effect

Siponimod-D11 vs. Unlabeled Siponimod as Internal Standard: Enables Quantitation in Complex Matrices, Reducing Variability by >5-Fold

In a validated LC-MS/MS method for Siponimod in rat plasma, the use of Siponimod-D11 as an internal standard resulted in a relative standard deviation (RSD) of 1.18% for the analyte-to-internal-standard area ratio [1]. In contrast, methods using a structural analog or no internal standard typically exhibit RSDs >5% due to uncorrected variability in sample preparation and ionization [2].

Pharmacokinetics Bioequivalence Method Validation

Siponimod-D11 vs. Siponimod-D5 for Regulatory Compliance: 11-Labeled Standard Matches USP/EP Traceability Requirements

Siponimod-D11 is supplied with a Certificate of Analysis (CoA) and comprehensive characterization data (including NMR, MS, and HPLC purity >98%) that is compliant with ICH guidelines and can be used for traceability against pharmacopeial standards from the USP and EP [1]. This level of characterization and documentation is a regulatory expectation for reference standards used in GLP studies and ANDA submissions . While Siponimod-D5 may also be characterized, Siponimod-D11 is more widely adopted as the definitive SIL-IS in published methods and by CROs, reducing the burden of additional validation.

Regulatory Compliance Reference Standards Quality Control

Optimal Use Cases for Siponimod-D11: From Preclinical ADME to Commercial QC


1. Preclinical and Clinical Pharmacokinetic (PK) Studies

Siponimod-D11 is the gold-standard internal standard for quantifying Siponimod in plasma, serum, and tissue samples from animal models and human subjects. Its use is essential for generating accurate PK parameters (Cmax, AUC, t1/2, clearance) in support of IND/NDA submissions [1]. The precision demonstrated (RSD ~1.18%) with this internal standard ensures that drug exposure data is reliable, directly impacting dose selection and safety assessments [2].

2. Therapeutic Drug Monitoring (TDM) and Clinical Bioanalysis

Due to Siponimod's complex metabolism by polymorphic CYP2C9 (79.3% contribution) and CYP3A4 (18.5%), TDM is critical for ensuring efficacy and avoiding toxicity [1]. Siponimod-D11 enables the development of robust clinical assays capable of accurately measuring trough concentrations in patient samples, guiding individualized dosing strategies based on genotype and co-medication [2]. The large mass shift of D11 minimizes interference in complex clinical matrices.

3. Bioequivalence Studies for Generic Siponimod Development

For pharmaceutical companies developing generic versions of Mayzent (Siponimod), a validated bioanalytical method using a deuterated internal standard like Siponimod-D11 is a regulatory requirement for demonstrating bioequivalence [1]. The compound's full characterization and traceability to pharmacopeial standards directly support Abbreviated New Drug Application (ANDA) quality control and method validation sections [2].

4. In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Siponimod is highly protein-bound (>99.9%) and its metabolism is susceptible to inhibition/induction by CYP2C9/CYP3A4 perpetrators [1]. In vitro studies using hepatocytes or microsomes require precise quantitation of parent drug depletion or metabolite formation. Siponimod-D11 allows researchers to accurately measure Siponimod concentrations in these systems, providing reliable data on metabolic stability and the magnitude of DDIs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siponimod-D11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.